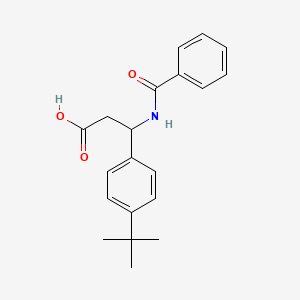![molecular formula C21H17N3O7S B4302775 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302775.png)
3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Overview
Description
3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as MDNI, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MDNI has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism Of Action
The mechanism of action of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. In vitro and in vivo studies have shown that 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline inhibits the growth of cancer cells, reduces inflammation, and protects against oxidative stress. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to have a neuroprotective effect, which may have applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases. However, there are also limitations to using 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in laboratory experiments. For example, the synthesis of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline requires expertise in organic chemistry and access to specialized equipment. Additionally, the mechanism of action of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, which may limit its potential applications.
Future Directions
For research on 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline include the development of new anti-cancer drugs, further elucidation of its mechanism of action, exploration of its neuroprotective effects, and optimization of its synthesis.
Scientific Research Applications
3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. One of the main applications of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is in the field of cancer research. 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
properties
IUPAC Name |
(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S/c1-13-3-7-18(8-4-13)32(29,30)22-12-15(9-17-6-5-14(2)31-17)21-19(22)10-16(23(25)26)11-20(21)24(27)28/h3-11H,12H2,1-2H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZSBQIMZMDCSL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(O3)C)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(O3)C)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-3'-methyl-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302695.png)
![2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4302722.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302729.png)
![7-(2,3-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4302735.png)
![1-phenyl-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302742.png)
![2,2'-[ethane-1,2-diylbis(1H-tetrazole-1,5-diylthio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4302749.png)
![isopropyl 4-chloro-3-({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B4302750.png)
![1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4302762.png)
![3-(4-chlorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302764.png)
![2-[(4-methylphenyl)sulfonyl]-4-nitro-9-(phenyldiazenyl)-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4302766.png)
![3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4302770.png)
![3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B4302785.png)
![octahydro-2H-quinolizin-1-ylmethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4302793.png)
